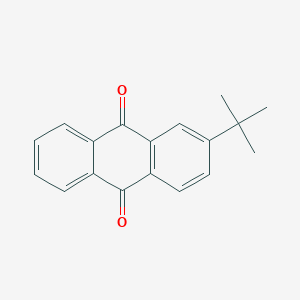

2-tert-Butylanthraquinone

Description

The exact mass of the compound 2-tert-Butylanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30548. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-tert-Butylanthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butylanthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPSFXZMJKMUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058903 | |

| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-47-9 | |

| Record name | 2-tert-Butylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-Butylanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D4HUF2LSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2-tert-Butylanthraquinone via Friedel-Crafts Acylation

Introduction

2-tert-Butylanthraquinone (TBAQ) is a crucial intermediate in the industrial synthesis of hydrogen peroxide via the Riedl-Pfleiderer (anthraquinone) process. It also serves as a valuable precursor in the manufacturing of dyes and pharmaceuticals.[1] The synthesis of TBAQ is most commonly achieved through the Friedel-Crafts acylation of tert-butylbenzene with phthalic anhydride, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring.[2][3]

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butylanthraquinone, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and critical considerations for process optimization and safety. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

The Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic compound.[2][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, which can be broken down into several key steps when synthesizing 2-tert-butylanthraquinone.[4][5][6]

Step 1: Formation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, phthalic anhydride, by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[6] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, rendering it highly electrophilic. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized acylium ion. This highly reactive electrophile is the key intermediate that will attack the aromatic ring.[7]

Step 2: Electrophilic Aromatic Substitution

The electron-rich tert-butylbenzene then acts as a nucleophile, attacking the electrophilic acylium ion. The tert-butyl group is an ortho-, para-directing activator, meaning it increases the electron density at the positions ortho and para to it on the benzene ring. Due to steric hindrance from the bulky tert-butyl group, the para-substituted product, 2-(4-tert-butylbenzoyl)benzoic acid, is the major isomer formed. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][8]

Step 3: Restoration of Aromaticity and Intramolecular Cyclization

A proton is then eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the 2-(4-tert-butylbenzoyl)benzoic acid intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts acylation. The carboxylic acid group is activated by a strong acid, typically sulfuric acid, which facilitates the cyclization onto the adjacent aromatic ring to form the tricyclic anthraquinone core. This final step involves the loss of a water molecule.

Visualizing the Reaction Pathway

Caption: Reaction pathway for the synthesis of 2-tert-butylanthraquinone.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of 2-tert-butylanthraquinone. Safety Precaution: Friedel-Crafts reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Aluminum chloride is corrosive and reacts violently with water.[9]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| tert-Butylbenzene | 134.22 | 13.4 g (0.1 mol) | Anhydrous |

| Phthalic Anhydride | 148.12 | 14.8 g (0.1 mol) | Anhydrous |

| Aluminum Chloride (AlCl₃) | 133.34 | 29.3 g (0.22 mol) | Anhydrous, freshly opened or sublimed |

| Dichloromethane (DCM) | 84.93 | 150 mL | Anhydrous |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 50 mL | - |

| Ice | - | As needed | - |

| 5% Sodium Hydroxide (NaOH) solution | - | 100 mL | - |

| Saturated Sodium Chloride (NaCl) solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

| Ethanol | 46.07 | As needed | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.[9]

-

Initial Charging: Charge the flask with anhydrous aluminum chloride (29.3 g) and anhydrous dichloromethane (100 mL). Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Reactants: Dissolve tert-butylbenzene (13.4 g) and phthalic anhydride (14.8 g) in anhydrous dichloromethane (50 mL) in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with vigorous stirring. This will hydrolyze the aluminum chloride complex.[10] Caution: This step is exothermic and will release HCl gas.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 5% sodium hydroxide solution (2 x 50 mL) to remove unreacted phthalic acid, water (1 x 50 mL), and saturated sodium chloride solution (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-tert-butylbenzoyl)benzoic acid.

-

Cyclization: Add concentrated sulfuric acid (50 mL) to the crude intermediate in a round-bottom flask. Heat the mixture to 100-120 °C for 1-2 hours. The color of the solution will darken.

-

Isolation of Final Product: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The solid 2-tert-butylanthraquinone will precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol to afford pale yellow crystals.[5]

Critical Process Parameters and Optimization

Several factors can significantly influence the yield and purity of the final product:

-

Anhydrous Conditions: The presence of moisture can deactivate the aluminum chloride catalyst and hydrolyze the phthalic anhydride, leading to lower yields.[9][10] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.

-

Stoichiometry of Catalyst: A stoichiometric excess of AlCl₃ is often required because it forms complexes with both the carbonyl groups of the phthalic anhydride and the final anthraquinone product.[11]

-

Reaction Temperature: The initial acylation is typically performed at low temperatures to control the exothermic reaction and minimize side reactions. The subsequent cyclization step requires higher temperatures to overcome the activation energy barrier.

-

Purity of Reagents: The use of high-purity starting materials is essential to avoid the formation of byproducts and to ensure a high-quality final product.[9]

Safety Considerations

-

Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle it in a fume hood and avoid contact with skin and eyes.[9]

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent.[9] Use it in a well-ventilated area and wear appropriate gloves.

-

Sulfuric Acid: Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It can cause severe burns upon contact. Always add acid to water, never the other way around, when preparing dilutions.

-

Exothermic Reactions: The quenching of the reaction with ice and the dilution of sulfuric acid are highly exothermic. Perform these steps slowly and with adequate cooling.

Conclusion

The Friedel-Crafts acylation of tert-butylbenzene with phthalic anhydride remains a robust and widely used method for the synthesis of 2-tert-butylanthraquinone. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of a pure product. Adherence to strict safety protocols is paramount throughout the synthesis due to the hazardous nature of the reagents involved. This guide provides a solid foundation for the successful laboratory-scale synthesis of this important industrial chemical.

References

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).

- Troubleshooting low yield in Friedel-Crafts acylation reactions. (2025). Benchchem.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. (2023). Industrial & Engineering Chemistry Research. ACS Publications.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH.

- Experiment 14: Friedel-Crafts Acylation. (2011). YouTube.

- Benzene and Related Compounds - II. (n.d.). NPTEL Archive.

- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).

- Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. (n.d.). Dissertation.

- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.

- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.

- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]

- 4. byjus.com [byjus.com]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. youtube.com [youtube.com]

- 8. cerritos.edu [cerritos.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to 2-tert-Butylanthraquinone for Researchers and Drug Development Professionals

Introduction

2-tert-Butylanthraquinone (2-t-BAQ) is an aromatic organic compound and a derivative of anthraquinone. While not a therapeutic agent itself, its robust chemical properties make it a significant molecule in industrial organic synthesis and catalysis. For researchers in materials science, process chemistry, and even early-stage drug discovery, understanding the synthesis, reactivity, and applications of molecules like 2-t-BAQ is fundamental. Its primary utility lies in its role as a catalyst and a chemical intermediate, particularly in large-scale industrial processes that share foundational principles with laboratory-scale organic synthesis. This guide provides a detailed overview of 2-t-BAQ, focusing on its core properties, synthesis, key applications, and safe handling, tailored for a scientific audience.

Core Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the bedrock of any experimental work. 2-tert-Butylanthraquinone is a pale yellow to orange crystalline solid at room temperature.[1][2] Its key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 84-47-9 | [3][4][5][6][7] |

| Molecular Formula | C₁₈H₁₆O₂ | [3][4][5][6][7][8] |

| Molecular Weight | 264.32 g/mol | [3][4][5][6][7] |

| IUPAC Name | 2-tert-butylanthracene-9,10-dione | [6] |

| Common Synonyms | β-tert-Butylanthraquinone, 2-(1,1-Dimethylethyl)-9,10-anthracenedione | [3][5] |

| Appearance | Light yellow to orange powder/crystal | [1][2] |

| Melting Point | 98-104 °C | [1][2][3][5][6] |

| Purity (Typical) | >98% (GC) | [1][2] |

Synthesis Pathway: The Friedel-Crafts Acylation

The most common and industrially significant method for synthesizing alkyl anthraquinones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[9][10]

Causality and Mechanistic Insight

The synthesis involves the reaction of phthalic anhydride with a substituted benzene, in this case, tert-butylbenzene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Catalyst Activation: The Lewis acid (AlCl₃) coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Electrophilic Attack: The electron-rich π-system of tert-butylbenzene attacks the activated carbonyl carbon. The bulky tert-butyl group is an ortho-, para- director; however, due to significant steric hindrance at the ortho position, the para-substituted product is predominantly formed.

-

Intramolecular Cyclization: The intermediate product then undergoes a second, intramolecular Friedel-Crafts acylation. This is typically induced by heating in the presence of a strong protic acid like concentrated sulfuric acid, which protonates the carboxylic acid, leading to the formation of an acylium ion that attacks the other aromatic ring, closing the central quinone ring and forming the stable tricyclic anthraquinone structure.

This two-step acylation approach is highly effective and provides a reliable route to the desired product with good regioselectivity, driven by both electronic and steric factors.

Synthesis Workflow Diagram

Caption: The catalytic cycle of 2-t-BAQ in H₂O₂ production.

Safety and Handling

As with any chemical reagent, proper handling of 2-t-BAQ is essential.

-

GHS Hazard Statements: H410: Very toxic to aquatic life with long-lasting effects. [11]* Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant). [11]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. It is a combustible solid. [7]

Conclusion

2-tert-Butylanthraquinone is a versatile industrial chemical whose importance is derived from the robust and reversible redox chemistry of its quinone core. For researchers and scientists, it serves as an excellent case study in organocatalysis, industrial process chemistry, and the application of fundamental organic reactions like the Friedel-Crafts acylation. A thorough understanding of its properties and applications provides valuable insight into the principles of sustainable chemistry and scalable synthesis that are relevant across the chemical sciences, from materials to drug development.

References

-

Wu, H., Wang, Q., Zhang, X., & Wang, T. (2023). Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). 2-tert-Butylanthraquinone. [Link]

-

American Chemical Society. (2023). Synthesis of 2,6-Di-tert-butylanthraquinone Cyclically Catalyzed by Brønsted Acidic Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-tert-butyl-1,4-benzoquinone. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-tert-Butylanthraquinone. PubChem Compound Summary for CID 66532. [Link]

-

Niknam, K., & Damya, M. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

-

Chemical Products Corporation. (n.d.). CPT Pulp and Paper Markets. [Link]

-

Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]

- 2. 2-tert-Butylanthraquinone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. prepchem.com [prepchem.com]

- 7. 2-tert-Butylanthraquinone 98 84-47-9 [sigmaaldrich.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-tert-Butylanthraquinone | 84-47-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to the Spectroscopic Properties of 2-tert-Butylanthraquinone

This guide provides a comprehensive analysis of the spectroscopic properties of 2-tert-Butylanthraquinone (IUPAC name: 2-tert-butylanthracene-9,10-dione), a key organic compound utilized in various chemical applications, including as a catalyst in the production of hydrogen peroxide.[1] Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and structural elucidation. This document delves into the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic characteristics of this molecule, offering both theoretical insights and practical experimental considerations.

Molecular Structure and Spectroscopic Overview

2-tert-Butylanthraquinone possesses a rigid, planar anthraquinone core with a bulky tert-butyl substituent. This structure dictates its unique spectroscopic behavior. The conjugated system of the anthraquinone moiety is the primary chromophore responsible for its UV-Vis absorption, while the various C-H and C=O bonds give rise to characteristic signals in its NMR and IR spectra.

Figure 1: Molecular Structure of 2-tert-Butylanthraquinone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-tert-Butylanthraquinone, the extended π-conjugated system of the anthraquinone core is the dominant chromophore.

Theoretical Basis

The absorption of UV-Vis radiation by 2-tert-Butylanthraquinone promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). The key electronic transitions observed are π → π* and n → π. The π → π transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the carbonyl oxygens, are of lower intensity and appear at longer wavelengths. The extent of conjugation significantly influences the wavelength of maximum absorption (λmax).[2][3]

Experimental Protocol: UV-Vis Spectrum Acquisition

A standardized protocol for obtaining the UV-Vis spectrum of 2-tert-Butylanthraquinone is as follows:

-

Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (typically 200-800 nm) and in which the analyte is soluble. Ethanol or methanol are common choices.[4]

-

Sample Preparation: Prepare a stock solution of 2-tert-Butylanthraquinone of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this, prepare a dilute solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Rinse the sample cuvette with the analyte solution before filling.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range.

-

Figure 2: Workflow for UV-Vis Spectrum Acquisition.

Spectral Interpretation

The UV-Vis spectrum of 2-tert-Butylanthraquinone in ethanol typically exhibits two main absorption bands. A strong absorption band is expected around 250-260 nm, corresponding to a π → π* transition of the aromatic system. A weaker, broader band is anticipated at longer wavelengths, typically around 320-330 nm, which is characteristic of the n → π* transition of the carbonyl groups.

Table 1: Expected UV-Vis Absorption Data for 2-tert-Butylanthraquinone

| Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

| ~255 nm | High | π → π |

| ~325 nm | Low | n → π |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Theoretical Principles

In an external magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states. The precise frequency at which a nucleus absorbs is its resonance frequency, which is highly sensitive to its local electronic environment. This variation in resonance frequency is known as the chemical shift (δ) and is measured in parts per million (ppm).

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-tert-Butylanthraquinone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Figure 4: Workflow for FTIR-KBr Pellet Method.

IR Spectral Interpretation

The IR spectrum of 2-tert-Butylanthraquinone is characterized by several key absorption bands.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band characteristic of the conjugated ketone carbonyl groups is expected in the region of 1670-1680 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

-

C-H Bending: Bending vibrations for the tert-butyl group will be present in the fingerprint region.

Table 4: Characteristic IR Absorption Bands for 2-tert-Butylanthraquinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Medium | Aromatic C-H Stretch |

| < 3000 | Medium-Strong | Aliphatic C-H Stretch |

| 1670 - 1680 | Strong | Conjugated C=O Stretch |

| 1450 - 1600 | Medium | Aromatic C=C Stretch |

Conclusion

The spectroscopic properties of 2-tert-Butylanthraquinone are well-defined and provide a robust means of identification and characterization. UV-Vis spectroscopy reveals the electronic transitions of the conjugated system, NMR spectroscopy provides a detailed map of the proton and carbon skeleton, and IR spectroscopy confirms the presence of key functional groups. By employing these techniques in a complementary fashion, researchers can confidently verify the structure and purity of 2-tert-Butylanthraquinone for its intended applications.

References

-

PubChem. 2-tert-Butylanthraquinone. National Center for Biotechnology Information. [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Supporting Information. [Link]

-

ResearchGate. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. [Link]

-

MDPI. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. [Link]

-

Chemistry LibreTexts. Table of Characteristic IR Absorptions. [Link]

-

ChemSrc. 2-tert-Butyl-9,10-anthraquinone. [Link]

-

Chemistry LibreTexts. 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

-

ULTAVIOLET AND VISIBLE SPECTROSCOPY. [Link]

-

ResearchGate. For KBr peaks in FTIR what should we do ??. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

Sources

The Solubility of 2-tert-Butylanthraquinone in Organic Solvents: A Comprehensive Technical Guide

Introduction: The Pivotal Role of 2-tert-Butylanthraquinone and Its Solubility

2-tert-Butylanthraquinone (TBAQ) is a cornerstone molecule in various industrial chemical processes, most notably as a catalyst in the production of hydrogen peroxide via the Riedl-Pfleiderer process. Its efficacy in this and other applications is intrinsically linked to its solubility in the organic solvents that constitute the reaction medium. A thorough understanding of TBAQ's dissolution behavior is paramount for process optimization, enhancing reaction kinetics, and ensuring product purity.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the solubility of 2-tert-Butylanthraquinone in a range of organic solvents, delves into the physicochemical principles governing its dissolution, presents detailed experimental protocols for solubility determination, and discusses thermodynamic models for data correlation.

Physicochemical Principles of 2-tert-Butylanthraquinone Solubility

The solubility of a solid in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution of 2-tert-Butylanthraquinone is primarily governed by the "like dissolves like" principle, where solutes tend to dissolve in solvents with similar polarity.

The molecular structure of TBAQ features a large, nonpolar anthraquinone core and a bulky, nonpolar tert-butyl group. This structure dictates its solubility profile:

-

Polarity: The presence of two carbonyl groups on the anthraquinone ring introduces some polarity. However, the large aromatic system and the alkyl substituent render the molecule predominantly nonpolar. Consequently, TBAQ exhibits better solubility in nonpolar to moderately polar organic solvents.

-

Solute-Solvent Interactions: Dissolution in suitable organic solvents is driven by favorable van der Waals forces and, in the case of aromatic solvents, potential π-π stacking interactions between the solvent and the anthraquinone ring.

-

Temperature Dependence: The dissolution of TBAQ in organic solvents is generally an endothermic process, meaning that its solubility increases with rising temperature.[1] This is a critical factor in industrial processes where temperature can be modulated to control concentration.

Quantitative Solubility of 2-tert-Butylanthraquinone

The following table presents estimated solubility data for TBAQ in several common organic solvents at various temperatures. This data is extrapolated from the experimental solubility of 2,5-Di-tert-butylhydroquinone, a compound with a similar bulky tert-butyl group and an aromatic core, and is intended to serve as a practical guide for solvent selection.[2] It is crucial to note that these are estimations and should be experimentally verified for critical applications.

Table 1: Estimated Solubility of 2-tert-Butylanthraquinone in Various Organic Solvents

| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |

| Acetone | 25 | 15 - 20 |

| 40 | 30 - 40 | |

| 55 | 60 - 75 | |

| Ethyl Acetate | 25 | 8 - 12 |

| 40 | 15 - 20 | |

| 55 | 25 - 35 | |

| Methanol | 25 | 1 - 3 |

| 40 | 4 - 6 | |

| 55 | 8 - 12 | |

| Ethanol | 25 | 2 - 4 |

| 40 | 5 - 8 | |

| 55 | 10 - 15 | |

| Toluene | 25 | 20 - 25 |

| 40 | 40 - 50 | |

| 55 | 70 - 85 |

Note: These values are estimations based on the solubility of structurally similar compounds and should be confirmed experimentally.

Experimental Determination of Solubility

Accurate determination of solubility is a cornerstone of chemical research and process development. The following section details two robust and widely accepted methods for measuring the solubility of solid compounds like 2-tert-Butylanthraquinone in organic solvents.

The Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining equilibrium solubility. It relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of a saturated solution.

Objective: To determine the equilibrium solubility of 2-tert-Butylanthraquinone in a given organic solvent at a specific temperature.

Materials:

-

2-tert-Butylanthraquinone (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pre-weighed glass vials

-

Analytical balance (± 0.0001 g)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-tert-Butylanthraquinone to a known volume of the organic solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Set the thermostatic water bath to the desired temperature and allow the temperature of the solvent in the jacketed vessel to equilibrate.

-

Stir the mixture vigorously using the magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle for a short period (e.g., 30 minutes) while maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated syringe to prevent premature crystallization.

-

Immediately filter the solution through a pre-heated syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C). A vacuum oven can be used to facilitate evaporation at lower temperatures.

-

Continue drying until a constant weight of the solid residue (2-tert-Butylanthraquinone) is achieved.

-

Weigh the vial with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the vial with the solute minus the initial weight of the empty vial.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or mole fraction.

-

Caption: Workflow for the gravimetric determination of solubility.

The Synthetic (Polythermal) Method

The synthetic method, also known as the polythermal method, involves observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is slowly changed. The temperature at which the last solid particle dissolves is taken as the saturation temperature for that specific composition.

Objective: To determine the solubility of 2-tert-Butylanthraquinone in a given organic solvent over a range of temperatures.

Materials:

-

2-tert-Butylanthraquinone (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostatic bath

-

Calibrated thermometer or thermocouple (± 0.1°C)

-

Analytical balance (± 0.0001 g)

Procedure:

-

Preparation of the Mixture:

-

Accurately weigh a specific amount of 2-tert-Butylanthraquinone and the organic solvent into the jacketed glass vessel.

-

-

Heating and Observation:

-

Slowly heat the mixture at a constant rate (e.g., 0.1-0.5°C/min) while stirring continuously.

-

Carefully observe the mixture for the disappearance of the last solid crystal. The temperature at which the solution becomes completely clear is the dissolution temperature for that specific concentration.

-

-

Cooling and Observation (Optional but Recommended):

-

Slowly cool the clear solution at a constant rate.

-

Observe the temperature at which the first crystal reappears (the crystallization temperature).

-

The average of the dissolution and crystallization temperatures can be taken as the equilibrium saturation temperature.

-

-

Data Collection:

-

Repeat the experiment with different known compositions of solute and solvent to obtain a series of solubility data points at different temperatures.

-

Caption: Workflow for the synthetic method of solubility determination.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable tools for correlating and predicting solubility data, reducing the need for extensive experimentation. Several models can be applied to the solid-liquid equilibrium of 2-tert-Butylanthraquinone in organic solvents.

-

The Modified Apelblat Equation: This semi-empirical model is widely used to correlate the temperature dependence of solubility. It is expressed as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical parameters determined by fitting the equation to experimental data.

-

The λh (Buchowski-Ksiazczak) Equation: This model is another useful tool for correlating solubility with temperature:

ln[1 + λ(1-x)/x] = λh(1/T - 1/T_m)

where x is the mole fraction solubility, T is the absolute temperature, T_m is the melting point of the solute, and λ and h are model parameters.

-

Activity Coefficient Models (NRTL, Wilson): For more complex systems, particularly binary solvent mixtures, activity coefficient models such as the Non-Random Two-Liquid (NRTL) and Wilson models can provide a more rigorous thermodynamic description of the system's non-ideality.[1] These models require the determination of binary interaction parameters from experimental data.

The dissolution process can also be characterized by thermodynamic parameters such as the Gibbs free energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol) of solution, which can be calculated from the temperature dependence of solubility using the van't Hoff equation. A positive ΔH_sol confirms the endothermic nature of the dissolution process.[1]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 2-tert-Butylanthraquinone in organic solvents, from the fundamental principles to practical experimental methodologies and theoretical modeling. The provided estimated solubility data serves as a valuable starting point for solvent screening and process design. However, for critical applications, it is imperative that this data be validated through rigorous experimental determination using the detailed protocols outlined herein.

Future research should focus on generating a comprehensive and publicly available database of the solubility of 2-tert-Butylanthraquinone and other key anthraquinone derivatives in a wider range of pure and mixed organic solvents. Such data would be invaluable for the advancement of chemical process design, particularly in the production of hydrogen peroxide and other industrially significant applications.

References

- Jia, X., Yang, Y., Liu, G., & Pan, Z. (2014). Solubility of 2-tert-butylanthraquinone in binary solvents. Fluid Phase Equilibria, 376, 165-171.

- Zhang, Y., Liu, J. J., Zhang, L., & Wang, X. Z. (2015). Solubility of 2, 5-Di-Tert-Butylhydroquinone and Process Design for its Purification Using Crystallisation. Chemical Engineering Research and Design, 94, 245-255.

- "Anthraquinone." Solubility of Things. (n.d.).

- Bai, H., Fang, X., Liu, G., Pan, Z., & Zhaoyang, S. (2019). Dissolution behavior of 2-ethylanthraquinone in various neat solvents: Solubility, correlation and thermodynamic analysis. Journal of Molecular Liquids, 290, 111231.

- "2-tert-Butylanthraquinone." Tokyo Chemical Industry Co., Ltd. (n.d.).

- "Determination of solubility by gravimetric method: A brief review." National Journal of Pharmaceutical Sciences. (n.d.).

- "Thermodynamic models for predicting and correlating solid–liquid phase equilibrium." Physical Chemistry Chemical Physics. (2023).

- "Physics-Based Solubility Prediction for Organic Molecules." Chemical Reviews. (2021).

- "Solubility of Organic Compounds." Chemistry Steps. (n.d.).

Sources

Mechanism of action of 2-tert-Butylanthraquinone in photocatalysis

An In-Depth Technical Guide to the Photocatalytic Mechanism of 2-tert-Butylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-tert-Butylanthraquinone (2-tBAQ) is a highly efficient and robust organic photocatalyst belonging to the anthraquinone family. Its utility stems from a well-defined and cyclical photochemical mechanism, enabling applications ranging from the green synthesis of hydrogen peroxide (H₂O₂) to the degradation of persistent organic pollutants and facilitation of novel organic transformations. This guide elucidates the core mechanism of 2-tBAQ, detailing the sequence of photoexcitation, intersystem crossing, hydrogen abstraction, and subsequent generation of reactive oxygen species (ROS). We will explore the causality behind experimental designs, provide validated protocols, and present key performance data to offer a comprehensive resource for professionals leveraging this powerful photocatalyst.

Introduction: The Role of Anthraquinones in Photocatalysis

Photocatalysis, the acceleration of a photoreaction by a catalyst, represents a cornerstone of green chemistry.[1] It harnesses light energy, often from the sun, to drive chemical transformations under mild conditions. While semiconductor materials are widely known photocatalysts, organic molecules offer distinct advantages, including tunable photophysical properties, enhanced solubility in various media, and metal-free reaction systems.

Among organic photocatalysts, anthraquinones and their derivatives are particularly prominent. The industrial Riedl-Pfleiderer process, responsible for the bulk of global hydrogen peroxide production, has historically relied on the catalytic cycle of alkylated anthraquinones.[2][3] 2-tert-Butylanthraquinone (2-tBAQ) emerges as a subject of significant research interest due to the unique influence of its tert-butyl substituent, which enhances both its stability and solubility without compromising the core photochemical activity of the anthraquinone framework.[4]

The Core Photocatalytic Mechanism of 2-tert-Butylanthraquinone

The photocatalytic activity of 2-tBAQ is a well-orchestrated, cyclic process initiated by the absorption of light. The mechanism can be dissected into four primary stages, each critical for the catalytic turnover and generation of reactive species.

Step 1: Photoexcitation and Intersystem Crossing (ISC)

The process begins when a ground-state 2-tBAQ molecule absorbs a photon of appropriate energy (typically in the UV-A or near-visible region), promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). This creates a short-lived, electronically excited singlet state, denoted as ¹[2-tBAQ] *.

Due to spin-orbit coupling, this singlet state rapidly undergoes Intersystem Crossing (ISC) to a more stable, longer-lived triplet excited state, ³[2-tBAQ] *.[5][6]

Causality Insight: The triplet state is the key photoactive species. Its longer lifetime (microseconds to milliseconds, compared to nanoseconds for the singlet state) provides a sufficient window for it to diffuse and interact with other molecules in the reaction medium, which is essential for the subsequent bimolecular reactions.

Caption: Energy level diagram for 2-tBAQ photoexcitation.

Step 2: Hydrogen Atom Transfer (HAT)

The excited triplet ³[2-tBAQ] * is a potent oxidizing agent. It readily abstracts a hydrogen atom from a suitable donor molecule present in the medium. Alcohols, particularly secondary alcohols like isopropanol, are excellent hydrogen donors for this purpose.[7] This HAT event reduces the anthraquinone moiety, forming a neutral ketyl radical, [2-tBAQH]• .

³[2-tBAQ] * + R₂CHOH (e.g., Isopropanol) → [2-tBAQH]• + R₂C•OH

Causality Insight: The choice of hydrogen donor is critical. Isopropanol is frequently used not only because its α-hydrogen is readily abstractable, but also because the resulting ketyl radical ( (CH₃)₂C•OH ) is a reducing species that can further contribute to the reaction pathway or dimerize, minimizing side reactions.

Step 3: Generation of Reactive Oxygen Species (ROS)

The reduced anthraquinone radical, [2-tBAQH]• , reacts rapidly with dissolved molecular oxygen (O₂), a ground-state triplet diradical. This step is thermodynamically favorable and involves the transfer of the abstracted hydrogen atom to oxygen, regenerating the ground-state catalyst and producing the hydroperoxyl radical (HO₂•).

[2-tBAQH]• + O₂ → 2-tBAQ + HO₂•

The hydroperoxyl radical is in equilibrium with its conjugate base, the superoxide radical anion (O₂•⁻). Two hydroperoxyl radicals can then dismutate to form hydrogen peroxide.

2 HO₂• → H₂O₂ + O₂

This two-electron reduction of O₂ is the primary pathway for H₂O₂ synthesis.[2] For applications in pollutant degradation, these initially formed ROS can lead to the generation of highly aggressive hydroxyl radicals (•OH), which are potent oxidizing agents capable of mineralizing a wide range of organic compounds.[1][8]

Step 4: Catalyst Regeneration and Cycle Completion

The reaction of the [2-tBAQH]• radical with O₂ not only produces the desired ROS but also regenerates the 2-tBAQ catalyst in its ground state. This allows the molecule to absorb another photon and initiate the cycle anew, underpinning the catalytic nature of the process.

Caption: General workflow for a 2-tBAQ photocatalysis experiment.

Protocol: Photocatalytic Production of H₂O₂

This protocol describes a typical lab-scale experiment for H₂O₂ generation.

-

Solution Preparation: Prepare a solution of 2-tBAQ (e.g., 0.1 - 1.0 mM) in a suitable hydrogen-donating solvent, such as isopropanol or a mixture of isopropanol and a co-solvent.

-

Reactor Setup: Transfer the solution to a quartz photoreactor vessel equipped with a magnetic stir bar. Quartz is used for its transparency to UV light.

-

Gas Purging: Seal the reactor and purge with pure oxygen or clean, dry air for at least 30 minutes to ensure oxygen saturation. Maintain a gentle, continuous flow of oxygen throughout the experiment.

-

Irradiation: Place the reactor in front of a suitable light source (e.g., a 390 nm LED array or a medium-pressure mercury lamp with appropriate filters). [9]Ensure the solution is well-stirred to maintain homogeneity.

-

Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

-

Quantification: Analyze the concentration of H₂O₂ in the aliquot. A common method is the iodometric titration or the spectrophotometric titanium oxalate method.

Self-Validation Insight: A control experiment should be run in the dark to confirm that the reaction is light-dependent. Additionally, an experiment without the 2-tBAQ catalyst should be performed to ensure it is the active photocatalyst.

Mechanistic Elucidation via Advanced Spectroscopy

While product analysis confirms the overall reaction, advanced techniques are required to observe the transient intermediates that prove the mechanism.

-

Transient Absorption Spectroscopy (TAS): This is a powerful pump-probe technique. A laser pulse (pump) excites the 2-tBAQ, and a second, delayed probe pulse measures the absorption spectrum of the excited species. By varying the delay time, the formation and decay of the triplet state (³[2-tBAQ] ) and the ketyl radical ([2-tBAQH]•) can be monitored on timescales from femtoseconds to milliseconds, providing direct evidence for their existence and kinetics. [5][6][10] Electron Paramagnetic Resonance (EPR): Also known as Electron Spin Resonance (ESR), this technique is highly sensitive to species with unpaired electrons. It can be used to detect and characterize the paramagnetic radical intermediates, such as [2-tBAQH]• and O₂•⁻, providing structural information and confirming their presence in the reaction. [9]

Conclusion and Future Outlook

2-tert-Butylanthraquinone operates via a robust and well-understood photocatalytic cycle, making it a reliable tool for researchers in green chemistry, environmental remediation, and organic synthesis. Its mechanism, centered on the long-lived triplet excited state, allows for efficient hydrogen abstraction and the subsequent generation of valuable reactive oxygen species. The strategic placement of the tert-butyl group enhances its practical utility by improving stability and solubility.

Future research is likely to focus on immobilizing 2-tBAQ and other anthraquinone derivatives onto solid supports to create heterogeneous catalysts that are easily recoverable and reusable. Further tuning of the anthraquinone core with different substituents could also lead to catalysts with absorption profiles shifted further into the visible light spectrum, allowing for even greater utilization of solar energy. The continued study of these systems will undoubtedly unlock new and sustainable chemical transformations.

References

- Continuous photocatalytic preparation of hydrogen peroxide with anthraquinone photosensitizers. Green Chemistry (RSC Publishing).

- Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry - ACS Publications.

- Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. PMC - NIH.

- 2-tert-Butylanthraquinone | C18H16O2. PubChem - NIH.

-

Aminoanthraquinone derivatives based on p-tert-butylthiacalixa[11]rene. Synthesis and fluorescence properties. ResearchGate. Available at:

- (PDF) Photocatalytic Degradation of Organic Pollutants: A Review. ResearchGate.

- Photocatalytic organic pollutants degradation in metal–organic frameworks. Royal Society of Chemistry.

- Hydrogen peroxide production raw materials 2-Ethylanthraquinone TBU TOPone-stop solution: reduce costs, improve quality. MenJie Chemical.

- The tert-butyl group in chemistry and biology | Request PDF. ResearchGate.

- studies regarding photocatalytic degradation of two different organic compounds. ResearchGate.

- Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Chemical Science (RSC Publishing).

- Role of Photocatalysts in Organic Pollutants Degradation | Request PDF. ResearchGate.

- 2-tert-Butylanthraquinone. Jinan Future chemical Co.,Ltd.

- 2-tert-Butylanthraquinone 98 84-47-9. Sigma-Aldrich.

- Photocatalytic organic pollutants degradation in metal–organic frameworks. Royal Society of Chemistry.

- 2-tert-Butylanthraquinone 84-47-9. Tokyo Chemical Industry Co., Ltd.(APAC).

- (PDF) Heterogeneous photocatalysis: guidelines on experimental setup, catalyst characterization, interpretation, and assessment of reactivity. ResearchGate.

- (PDF) Understanding the Mechanism of Triplet-Triplet Energy Transfer in the Photocatalytic [2 + 2] Cycloaddition: Insights From Quantum Chemical Modeling. ResearchGate.

- Photocatalytic Production of Hydrogen Peroxide from Covalent-Organic-Framework-Based Materials: A Mini-Review. MDPI.

- tert-butyl hydroquinone tbhq: Topics by Science.gov. Science.gov.

- Understanding the Mechanism of Triplet-Triplet Energy Transfer in the Photocatalytic [2+2] Cycloaddition: Insights from Quantum. ChemRxiv.

- Photocatalytic Hydrogen Peroxide Production by Anthraquinone-Augmented Polymeric Carbon Nitride | Request PDF. ResearchGate.

- Transient absorption spectroscopy. Transient absorption spectra of a)... | Download Scientific Diagram. ResearchGate.

- Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. NIH.

- Hydrogen peroxide synthesis by direct photoreduction of 2-ethylanthraquinone in aerated solutions | Request PDF. ResearchGate.

- Effects of substituents on the photochemical and photophysical properties of main group metal phthalocyanines | Request PDF. ResearchGate.

- Understanding the Mechanism of Triplet-Triplet Energy Transfer in the Photocatalytic [2+2] Cycloaddition: Insights from Quantum Chemical Modeling | Request PDF. ResearchGate.

- Principles of Photocatalysts and Their Different Applications: A Review. PMC - NIH.

- Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Macmillan Group - Princeton University.

Sources

- 1. Principles of Photocatalysts and Their Different Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Continuous photocatalytic preparation of hydrogen peroxide with anthraquinone photosensitizers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-tert-Butylanthraquinone | C18H16O2 | CID 66532 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrochemical Properties of 2-tert-Butylanthraquinone

This guide provides a comprehensive technical overview of the electrochemical properties of 2-tert-Butylanthraquinone (tBAQ). It is intended for researchers, scientists, and drug development professionals who are interested in the redox chemistry of quinones and their derivatives. This document will delve into the fundamental principles governing the electrochemical behavior of tBAQ, provide detailed experimental protocols for its characterization, and discuss the influence of its molecular structure on its redox characteristics.

Introduction to the Electrochemical Landscape of Anthraquinones

Anthraquinone (AQ) and its derivatives are a class of organic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and energy storage, owing to their rich and reversible redox chemistry.[1] The core anthraquinone structure can undergo a two-electron, two-proton reduction, making it a versatile scaffold for a range of applications. The electrochemical properties of anthraquinone derivatives can be finely tuned by the introduction of various substituent groups onto the aromatic core.[2]

2-tert-Butylanthraquinone (tBAQ), with the chemical formula C₁₈H₁₆O₂, is a derivative of anthraquinone characterized by the presence of a tert-butyl group at the 2-position.[3][4] This bulky, electron-donating alkyl group significantly influences the molecule's solubility and electrochemical behavior, enhancing its stability and making it a subject of interest for specific applications.[1][5]

Table 1: Physicochemical Properties of 2-tert-Butylanthraquinone

| Property | Value | Source(s) |

| CAS Number | 84-47-9 | [3][4] |

| Molecular Formula | C₁₈H₁₆O₂ | [3][4] |

| Molecular Weight | 264.32 g/mol | [3][4] |

| Melting Point | 98-100 °C | [4] |

| Appearance | Light yellow to yellow to orange powder/crystal |

The Redox Trajectory: Understanding the Electron Transfer Mechanism

The electrochemical reduction of anthraquinones in aprotic (non-aqueous) solvents typically proceeds through a stepwise mechanism involving the formation of a radical anion and then a dianion.[6] The general reaction scheme is as follows:

Diagram 1: Stepwise Reduction of Anthraquinone

Caption: Generalized two-step reduction of an anthraquinone (AQ) to its radical anion (AQ•⁻) and dianion (AQ²⁻).

The first reduction step (E¹/₂¹) corresponds to the formation of the relatively stable radical anion. The second reduction step (E¹/₂²) leads to the formation of the dianion. The potential at which these electron transfers occur is highly dependent on the nature of the substituents on the anthraquinone core and the solvent system used.[2] Electron-donating groups, such as the tert-butyl group in tBAQ, are expected to make the reduction more difficult, shifting the redox potentials to more negative values compared to unsubstituted anthraquinone.

Experimental Characterization: A Practical Guide to Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species.[7] It provides valuable information about the redox potentials, reversibility of electron transfer, and in some cases, the kinetics of the process.

Causality in Experimental Design

The choice of solvent, supporting electrolyte, and electrode material is critical for obtaining reliable and reproducible CV data.

-

Solvent Selection: Aprotic solvents such as N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used for studying the electrochemistry of quinones to avoid protonation of the reduced species.[6][8] The solvent's purity, particularly its water content, is crucial as trace amounts of water can significantly alter the voltammetric response.

-

Supporting Electrolyte: A supporting electrolyte is necessary to increase the conductivity of the solution and minimize the iR drop (potential drop due to solution resistance).[9] Tetrabutylammonium salts, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), are often preferred due to their wide electrochemical window and good solubility in organic solvents.[2][10]

-

Working Electrode: A glassy carbon electrode (GCE) is a common choice for the working electrode due to its wide potential window, chemical inertness, and relatively low background current.[11] Proper polishing of the electrode surface before each experiment is essential to ensure a clean and reproducible surface.

Detailed Experimental Protocol for Cyclic Voltammetry of tBAQ

This protocol is adapted from established methods for the electrochemical characterization of anthraquinone derivatives.[2]

Materials:

-

2-tert-Butylanthraquinone (tBAQ)

-

N,N-Dimethylformamide (DMF), anhydrous, >99.8%

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, >99.0%

-

Ferrocene (Fc), for potential referencing

-

Argon or Nitrogen gas, high purity

-

Glassy carbon working electrode (GCE)

-

Platinum wire counter electrode

-

Ag/AgCl or a pseudo-reference electrode (e.g., a silver wire)

-

Potentiostat/Galvanostat system

-

Electrochemical cell

Procedure:

-

Electrolyte Solution Preparation:

-

In an inert atmosphere (glovebox), prepare a 0.1 M solution of TBAPF₆ in anhydrous DMF. This will serve as the supporting electrolyte solution.

-

-

Analyte Solution Preparation:

-

Prepare a stock solution of tBAQ (e.g., 10 mM) in the 0.1 M TBAPF₆/DMF solution.

-

From the stock solution, prepare the desired concentration of tBAQ for analysis (typically 1-5 mM).

-

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used (DMF).

-

Dry the electrode completely.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and the reference electrode.

-

Add the tBAQ analyte solution to the cell.

-

-

Deoxygenation:

-

Purge the solution with high-purity argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat. A typical starting point would be:

-

Initial Potential: 0 V

-

Switching Potential 1: -2.5 V (or a potential sufficiently negative to observe both reduction peaks)

-

Switching Potential 2: 0 V

-

Scan Rate: 100 mV/s

-

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the cathodic peak potentials (Epc), anodic peak potentials (Epa), cathodic peak currents (ipc), and anodic peak currents (ipa) from the voltammogram.[12]

-

Calculate the half-wave potential (E₁/₂) for each redox couple as (Epc + Epa) / 2.

-

Assess the reversibility of the electron transfer by examining the peak separation (ΔEp = |Epc - Epa|) and the ratio of the anodic to cathodic peak currents (ipa/ipc).[11] For a reversible one-electron process, ΔEp should be close to 59/n mV (where n is the number of electrons) and ipa/ipc should be close to 1.[12]

-

-

Internal Referencing:

-

After the measurement of tBAQ, add a small amount of ferrocene to the solution and record its cyclic voltammogram.

-

The well-defined and reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal standard to reference the measured potentials to a standard scale, such as the Standard Hydrogen Electrode (SHE).[2]

-

Diagram 2: Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for the electrochemical characterization of tBAQ using cyclic voltammetry.

Expected Electrochemical Properties and the Influence of the tert-Butyl Group

While specific, peer-reviewed and fully characterized electrochemical data for tBAQ is not extensively available, we can predict its behavior based on the known effects of alkyl substituents on the anthraquinone core.

-

Redox Potentials: The tert-butyl group is an electron-donating group. This will increase the electron density on the anthraquinone ring system, making it more difficult to reduce. Therefore, the reduction potentials (E¹/₂¹ and E¹/₂²) of tBAQ are expected to be more negative than those of unsubstituted anthraquinone. One study in the context of photoredox catalysis reported a redox potential of -2.2 V vs SCE for 2-tert-butylanthraquinone, which aligns with the expectation of a more negative potential.[13]

-

Electron Transfer Kinetics: The kinetics of heterogeneous electron transfer can be assessed by the peak separation (ΔEp) in the cyclic voltammogram. For a simple, reversible one-electron transfer, the theoretical ΔEp is approximately 59 mV at room temperature.[12] Larger peak separations suggest quasi-reversible or irreversible electron transfer kinetics. The bulky tert-butyl group is unlikely to directly interfere with the electron transfer at the carbonyl groups, so the kinetics are expected to be relatively fast.

-

Stability of the Radical Anion: The radical anions of many aromatic hydrocarbons, including anthraquinones, are known to be stable in aprotic solvents under inert atmospheres.[14] The electron-donating nature of the tert-butyl group may further stabilize the radical anion, contributing to the reversibility of the first reduction step.

Table 2: Expected Electrochemical Parameters of 2-tert-Butylanthraquinone

| Parameter | Expected Value/Behavior | Rationale |

| First Reduction Potential (E¹/₂¹) | More negative than unsubstituted AQ | Electron-donating effect of the tert-butyl group. |

| Second Reduction Potential (E¹/₂²) | More negative than unsubstituted AQ | Electron-donating effect of the tert-butyl group. |

| Peak Separation (ΔEp) | Close to 59 mV for the first reduction | Suggests a reversible one-electron transfer. |

| Peak Current Ratio (ipa/ipc) | Close to 1 for the first reduction | Indicates a stable radical anion on the CV timescale. |

Conclusion and Future Directions

2-tert-Butylanthraquinone presents an interesting case study in the electrochemical behavior of substituted anthraquinones. Its enhanced stability and solubility due to the tert-butyl group make it a candidate for various applications. This guide has provided a theoretical framework and a detailed experimental protocol for the comprehensive characterization of its electrochemical properties.

Future research should focus on the systematic experimental determination of the redox potentials, diffusion coefficient, and electron transfer rate constants of tBAQ in various non-aqueous solvents. Such data would be invaluable for the rational design of tBAQ-based systems for applications in areas such as redox flow batteries, electrocatalysis, and as redox mediators in organic synthesis.

References

-

Cyclic voltametry in non-aqueous medium. (n.d.). Retrieved from [Link]

- Gagnon, K. J., As-Sabeh, H., & Schleker, P. M. (2018). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Sustainable Energy & Fuels, 2(10), 2136-2146.

- Mohran, H. S., & Samahy, A. (2011). Electrochemical behaviour of anthraquinone dyes in non-aqueous solvent solution. Part II. Controlled Potential Electrolysis of Alizarin. International Journal of Electrochemical Science, 6, 3436-3450.

- Jia, X., Yang, Y., Liu, G., & Pan, Z. (2014). Solubility of 2-tert-butylanthraquinone in binary solvents. Fluid Phase Equilibria, 376, 123-128.

- Bai, H., Fang, X., Peng, C., & Song, Z. (2019). Dissolution behavior of 2-ethylanthraquinone in various neat solvents: Solubility, correlation and thermodynamic analysis. Journal of Molecular Liquids, 290, 111229.

-

Wikipedia. (2023, October 26). Supporting electrolyte. In Wikipedia. Retrieved from [Link]

- Jia, X., Yang, Y., Liu, G., & Pan, Z. (2014). Modeling of the Solubility of 2-Ethyl or 2-tert-pentyl Anthraquinone in Organic Solvents.

- Nishimoto, Y., Shiraishi, S., & Inagaki, M. (2023). Electrochemical Oxidation of Anthracene to Anthraquinone inside the Nanopores of Activated Carbon: Implications for Electrochemical Capacitors.

-

iGEM. (n.d.). Protocol for cyclic voltammetry. Retrieved from [Link]

- Baran, P. S., Minteer, S. D., Neurock, M., & White, H. S. (2019). A Synthetic Chemist's Guide to Electroanalytical Tools for Studying Reaction Mechanisms. Accounts of Chemical Research, 52(12), 3479-3492.

-

Unknown. (n.d.). Heterogeneous rate constants of electron transfer and rate constants of interaction with GOx for the developed conducting polymers and their nanocomposites. ResearchGate. Retrieved from [Link]

- Larsen, S. T., Vreeland, R. F., Heien, M. L., & Taboryski, R. (2012). Characterization of poly(3,4-ethylenedioxythiophene):Tosylate conductive polymer microelectrodes for transmitter detection. Analytical and Bioanalytical Chemistry, 402(1), 247-257.

- Lehmann, M. W., & Evans, D. H. (2001). Anomalous behavior in the two-step reduction of quinones in acetonitrile. Journal of Electroanalytical Chemistry, 500(1-2), 46-54.

- Butschke, B., & Schwarz, H. (2018). Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. The Journal of Physical Chemistry B, 122(31), 7763-7771.

- Rogers, E. I., & Unwin, P. R. (2012). Heterogeneous Electron‐Transfer Rates for the Reduction of Viologen Derivatives at Platinum and Bismuth Electrodes in Acetonitrile. ChemPhysChem, 13(8), 2153-2162.

- Jana, A., & Biju, A. T. (2023). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry, 88(1), 435-446.

- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.

- Schneider, O., & Tichter, T. (2020). Finite Heterogeneous Rate Constants for the Electrochemical Oxidation of VO2+ at Glassy Carbon Electrodes. Frontiers in Chemistry, 8, 601.

- Izutsu, K. (2003). Selection and Preparation of Supporting Electrolytes. In Electrochemistry in Nonaqueous Solutions (pp. 301-311). Wiley-VCH.

-

BASi. (n.d.). Cyclic Voltammetry - Data Analysis. Retrieved from [Link]

- Bar, G., & Rubinstein, I. (1995). Electrochemical measurements of diffusion coefficients of redox-labeled poly(ethylene glycol) dissolved in poly(ethylene glycol) melts. The Journal of Physical Chemistry, 99(1), 291-296.

- Psciuk, B. T., Foley, J. J., & Gellman, A. J. (2023). Vibration-Assisted Charge Transfer Across the Metal/Aqueous Interface. arXiv preprint arXiv:2304.06684.

-

PalmSens. (n.d.). Cyclic Voltammetry 3/4- What Information Can a CV Provide?. Retrieved from [Link]

- Loo, C. M., & Ratcliff, E. L. (2020). Ion diffusion coefficients in poly(3-alkylthiophenes) for energy conversion and biosensing: role of side-chain length and microstructure. Journal of Materials Chemistry C, 8(36), 12532-12542.

- Myers, T. W., & Power, P. P. (2013). After 118 years, the isolation of two common radical anion reductants as simple, stable solids.

- Ghoneim, M. M., & Tawfik, A. (2022). The application of cyclic voltammetry and digital simulation for the examination of hydroquinone oxidation at a polycrystalline gold electrode in HClO4. International Journal of Electrochemical Science, 17, 220631.

-

Mafa, P. J. (2015). Who can help me get diffusion coefficient of ferrocene dissolved in acetonitrile containing TBATFB? I need the theoretical value to compare?. ResearchGate. Retrieved from [Link]

- Su, L., Ferrandon, M., Barton, J. L., de la Rosa, N. U., Vaughey, J. T., & Brushett, F. R. (2017). An investigation of 2,5-di-tertbutyl-1,4-bis(methoxyethoxy)benzene in ether-based electrolytes. Journal of the Electrochemical Society, 164(12), A2551-A2559.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]

- 4. 2-叔丁基蒽醌 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sfu.ca [sfu.ca]

- 8. researchgate.net [researchgate.net]

- 9. Supporting electrolyte - Wikipedia [en.wikipedia.org]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 2-tert-Butylanthraquinone (CAS 84-47-9)

Executive Summary